4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Overview
Description
The compound “4-(Benzyloxy)-N-methoxy-N-methylbenzamide” is a derivative of hydroquinone, which is used as a topical drug for medical depigmentation .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another method involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters , and reactions involving Rieske dearomatizing dioxygenases .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as inverse gas chromatography . The properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Scientific Research Applications
Antimycobacterial Applications
The compound has been used in the synthesis of a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their ability to inhibit the M. tuberculosis H37Rv strain . Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid .
Antimicrobial Applications
Chalcones derivatives, which include 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10), have wide applications in pharmaceutical and medicinal chemistry . These compounds were synthesized by coupling with aromatic substituted aldehyde .
Preparation of Hetaryl-Azophenol Dyes
4-Benzyloxyphenol, a related compound, plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
Synthesis of Oxirane Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methoxy-N-methyl-4-phenylmethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYRZXOLSGCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462026 | |
Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
CAS RN |
252199-28-3 | |
Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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